Calciumisobutyrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium diisobutyrate can be synthesized through the reaction of calcium hydroxide with isobutyric acid. The reaction typically involves mixing an aqueous solution of calcium hydroxide with isobutyric acid under controlled temperature and pH conditions. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods
In industrial settings, calcium diisobutyrate is produced on a larger scale using similar methods. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production process may also include additional steps such as drying and milling to obtain the desired particle size and form .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium diisobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield calcium and isobutyric acid.
Substitution: It can participate in substitution reactions where the isobutyrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Calcium carbonate and water.
Reduction: Calcium and isobutyric acid.
Substitution: Depending on the reagent used, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Calcium diisobutyrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a calcium supplement.
Industry: It is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of calcium diisobutyrate involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Channels: Calcium ions can modulate the activity of calcium channels in cells, affecting cellular processes such as muscle contraction and neurotransmitter release.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity and facilitating biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium acetate: Another calcium salt with similar properties but different applications.
Calcium propionate: Used as a preservative in food products.
Calcium butyrate: Similar structure but different functional group.
Uniqueness
Calcium diisobutyrate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in research and industry. Its ability to release calcium ions in a controlled manner distinguishes it from other calcium salts .
Eigenschaften
Molekularformel |
C8H14CaO4 |
---|---|
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
calcium;2-methylpropanoate |
InChI |
InChI=1S/2C4H8O2.Ca/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
BVTQVYBMHFSYPL-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.